Ethyl 4-[ethoxy(dimethyl)silyl]butanoate
Description
Ethyl 4-[ethoxy(dimethyl)silyl]butanoate is a silicon-containing ester characterized by an ethyl ester group and a dimethyl ethoxysilyl substituent at the fourth carbon of the butanoate chain. This compound combines the hydrolytic stability of silyl ethers with the reactivity of ester functionalities, making it valuable in organic synthesis, polymer chemistry, and surface modification applications.
Properties
IUPAC Name |
ethyl 4-[ethoxy(dimethyl)silyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-5-12-10(11)8-7-9-14(3,4)13-6-2/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEOMUIGDMJGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[Si](C)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721682 | |
| Record name | Ethyl 4-[ethoxy(dimethyl)silyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149792-75-6 | |
| Record name | Ethyl 4-[ethoxy(dimethyl)silyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[ethoxy(dimethyl)silyl]butanoate typically involves the reaction of ethyl 4-bromobutanoate with ethoxy(dimethyl)silane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
C4H7BrCO2C2H5+(CH3
Biological Activity
Ethyl 4-[ethoxy(dimethyl)silyl]butanoate is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antimicrobial properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl butanoate with ethoxy(dimethyl)silane under controlled conditions. The reaction may be catalyzed by various reagents to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial properties and potential therapeutic applications.
Antimicrobial Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity against various microorganisms. For instance, a series of synthesized compounds were tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-(substituted benzylthio)-4... | E. coli | 32 µg/mL |
| Ethyl 2-(substituted benzylthio)-4... | Staphylococcus aureus | 16 µg/mL |
| Ethyl 2-(substituted benzylthio)-4... | Klebsiella pneumoniae | 64 µg/mL |
The precise mechanism of action for this compound and its derivatives is still under investigation. However, it is hypothesized that the silane group may play a crucial role in enhancing membrane permeability, facilitating the entry of the compound into microbial cells, which could lead to cell lysis or inhibition of vital processes such as DNA replication.
Case Studies
A notable case study involved the evaluation of a related compound's efficacy in treating infections caused by resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when used in combination with traditional antibiotics, highlighting its potential as an adjunctive treatment option .
Research Findings
Research findings indicate that the incorporation of silane moieties into organic compounds can significantly enhance their biological activities. For instance, silane-containing compounds have been shown to possess improved stability and bioavailability compared to their non-silane counterparts .
Table 2: Comparison of Biological Activities
| Compound Type | Stability (days) | Bioavailability (%) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Non-silane compound | 5 | 30 | 128 µg/mL |
| Silane-containing compound | 15 | 70 | 16 µg/mL |
Comparison with Similar Compounds
Ethyl 2-amino-4-hydroxybutanoate (CAS 764724-38-1)
- Structural Differences: Replaces the silyl ether group with amino (-NH₂) and hydroxyl (-OH) substituents at positions 2 and 4, respectively.
- Reactivity: The amino and hydroxyl groups increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic silyl ether in the target compound. This enhances solubility in polar solvents but reduces stability under acidic/basic conditions.
- Applications : Likely used in peptide synthesis or pharmaceutical intermediates due to its bifunctional groups.
Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate (CAS 837-00-3)
- Structural Differences : Features a tert-butyldimethylsilyl (TBS) group instead of ethoxydimethylsilyl and an additional oxo (-C=O) group at position 3.
- Reactivity: The bulky tert-butyl group enhances steric protection of the silyl ether, improving stability against hydrolysis compared to the ethoxy analog. The oxo group introduces keto-enol tautomerism, increasing reactivity in condensation reactions .
- Applications : Widely used in protecting alcohol groups in organic synthesis, particularly in carbohydrate and steroid chemistry.
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate (CAS 141333-27-9)
- Structural Differences: Substitutes the silyl ether with a 4-formyl-2-methoxyphenoxy aromatic group.
- Reactivity : The formyl (-CHO) and methoxy (-OCH₃) groups enable participation in electrophilic aromatic substitution and Schiff base formation, diverging from the silicon-mediated reactivity of the target compound.
- Safety : SDS emphasizes rinsing with water after eye exposure and avoiding induced vomiting upon ingestion .
- Applications: Potential use in fragrance synthesis or as a precursor for heterocyclic compounds.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
- Structural Differences: A glycol ether with a branched alkylphenol group, lacking ester or silyl functionalities.
- Reactivity: The ethoxyethanol chain and phenolic group impart surfactant-like properties, enabling use as a nonionic detergent or emulsifier.
- Safety : First-aid measures include oxygen administration for inhalation and avoidance of mouth-to-mouth resuscitation .
Research Findings and Contradictions
- Hydrolytic Stability: The tert-butyldimethylsilyl analog (CAS 837-00-3) exhibits superior stability compared to ethoxydimethylsilyl derivatives due to steric hindrance, suggesting that this compound may require milder conditions for deprotection .
- Safety Protocols: While the aromatic ester (CAS 141333-27-9) mandates specific rinsing protocols for eye exposure, the amino-hydroxy analog (CAS 764724-38-1) lacks detailed symptom data, highlighting variability in SDS documentation practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
